![molecular formula C25H21N3O5S2 B2608130 N6,N8-dibenzyl-2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonamide CAS No. 442553-42-6](/img/structure/B2608130.png)
N6,N8-dibenzyl-2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of this compound and its analogs has been reported in the literature . In a study, a TNF-α inhibitor, EJMC-1, was optimized by shape screen and rational design. A commercial compound library was screened for EJMC-1 analogs based on shape similarity. The most potent compound was found to be 2-oxo-N-phenyl-1,2-dihydrobenzo[cd]indole-6-sulfonamide (S10) with an IC50 of 14 μM, which was 2.2-fold stronger than EJMC-1 . Based on the docking analysis of S10 and EJMC-1 binding with TNF-α, S10 analogs were designed, purchased, and synthesized .Molecular Structure Analysis
The molecular structure of N6,N8-dibenzyl-2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonamide is complex, with a large number of atoms and functional groups. The compound contains two benzyl groups attached to the nitrogen atoms at positions 6 and 8 of the dihydrobenzo[cd]indole ring. The dihydrobenzo[cd]indole ring itself contains a 2-oxo group (a carbonyl group at position 2). The compound also contains two sulfonamide groups attached to the dihydrobenzo[cd]indole ring.科学的研究の応用
Role in Synthesis of Indole Derivatives
Indole derivatives, such as the ones that can be synthesized from these compounds, play a significant role in cell biology. They are used in the treatment of various disorders in the human body, including cancer and microbial infections .
Potential TNF-α Inhibitors
2-oxo-N-phenyl-1,2-dihydrobenzo[cd]indole-6-sulfonamide analogues, which can be derived from these compounds, could potentially be developed as potent TNF-α inhibitors . This could have significant implications in the treatment of diseases where TNF-α plays a key role, such as rheumatoid arthritis and inflammatory bowel disease .
Role in the Synthesis of Fungal Secondary Metabolites
These compounds could potentially be used in the synthesis of indole diterpenoids (IDTs), a class of structurally diverse fungal secondary metabolites . These compounds exhibit various biological activities, including antibacterial, anti-insect, and ion channel inhibitory activities .
Potential Use in Energy Technology
Given their unique structural and chemical properties, these compounds could potentially be used in energy technology applications . However, more research would be needed to fully understand and utilize these properties.
Potential Use in Liquid Crystalline Materials
These compounds could potentially be used in the development of liquid crystalline materials . These materials have unique properties that make them useful in a variety of applications, including displays, sensors, and optical devices .
Potential Use in Dental Composites
These compounds could potentially be used in the development of dental composites . These composites are used in a variety of dental procedures, including fillings and restorations .
作用機序
The compound and its analogs have been studied as potential TNF-α inhibitors . TNF-α plays a pivotal role in inflammatory response, and dysregulation of TNF can lead to a variety of pathological effects, including auto-inflammatory diseases . The compound’s mechanism of action likely involves binding to TNF-α, thereby inhibiting its activity .
将来の方向性
The compound and its analogs could be developed as potent TNF-α inhibitors . The most potent compound in the study, 4e, showed an IC50-value of 3 μM in cell assay, which was 14-fold stronger than EJMC-1 . This compound can be further optimized for its activity and properties . The study provides insights into designing small molecule inhibitors directly targeting TNF-α and for protein–protein interaction inhibitor design .
特性
IUPAC Name |
6-N,8-N-dibenzyl-2-oxo-1H-benzo[cd]indole-6,8-disulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O5S2/c29-25-20-13-7-12-19-21(34(30,31)26-15-17-8-3-1-4-9-17)14-22(24(28-25)23(19)20)35(32,33)27-16-18-10-5-2-6-11-18/h1-14,26-27H,15-16H2,(H,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZQXOUVJEXLVMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNS(=O)(=O)C2=CC(=C3C4=C2C=CC=C4C(=O)N3)S(=O)(=O)NCC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

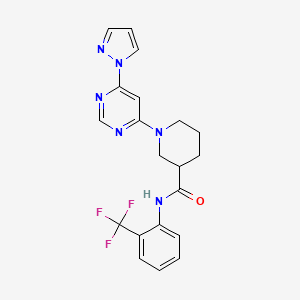



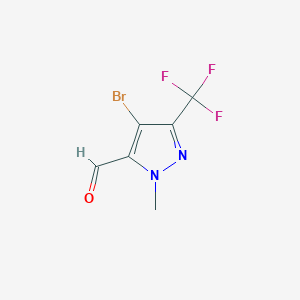

![N-(2-methoxybenzyl)-3-[methyl(phenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide](/img/structure/B2608058.png)
![(Z)-3,4,5-trimethoxy-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2608060.png)
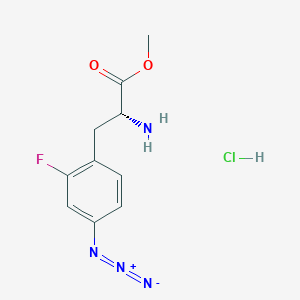
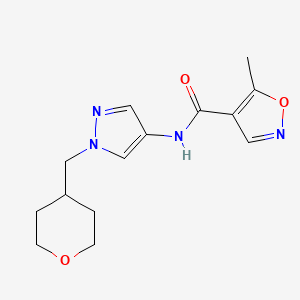
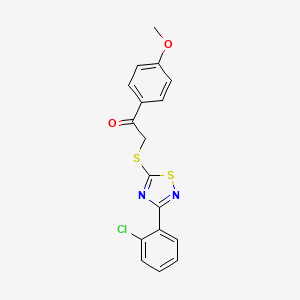
![N-[3-[4-(2,5-dimethylphenyl)piperazin-1-yl]propyl]-5-(4-fluorophenyl)triazolidine-4-carboxamide](/img/structure/B2608066.png)
![{7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl 3-cyano-6-cyclopropyl-2-(methylsulfanyl)pyridine-4-carboxylate](/img/structure/B2608067.png)
![4-[(4-chlorophenyl)sulfanyl]-1-(4-methoxyphenyl)-2-phenyl-6,7-dihydro-1H-indole-5-carbaldehyde](/img/structure/B2608070.png)